molecular formula C22H26N2O B2935467 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone CAS No. 551921-50-7

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone

Cat. No.: B2935467
CAS No.: 551921-50-7
M. Wt: 334.463
InChI Key: OMOXCNHOHLCAAM-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is a β-lactam (azetanone) derivative featuring a strained four-membered ring system. Its structure includes a 4-methylphenyl group at position 1, a phenyl group at position 4, and a piperidinomethyl substituent at position 2. The β-lactam core is of significant interest due to its relevance in medicinal chemistry, particularly in antibiotics, though its specific biological activity remains uncharacterized in available literature. The compound’s crystallinity and structural rigidity are influenced by its substituents, which also dictate its intermolecular interactions and physicochemical properties.

Properties

IUPAC Name

1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-17-10-12-19(13-11-17)24-21(18-8-4-2-5-9-18)20(22(24)25)16-23-14-6-3-7-15-23/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOXCNHOHLCAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322273
Record name 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

551921-50-7
Record name 1-(4-methylphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with phenylacetic acid in the presence of a base can form an intermediate, which is then reacted with piperidine and a suitable cyclizing agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes in the body, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with three classes of analogs: β-lactam derivatives , aryl-substituted imines , and substituted aromatic alcohols . Key comparisons focus on crystallographic behavior, substituent effects, and intermolecular interactions.

Crystallographic and Structural Comparisons

Table 1: Crystallographic Data for Selected Analogous Compounds

Compound Crystal System Space Group Unit Cell Parameters (Å, °) Dihedral Angle (Aryl Rings) Dominant Intermolecular Interactions
Target compound* Not reported Hypothesized: C–H⋯N, π–π, van der Waals
(E)-1-(4-Cl-C6H4)-N-[1-(4-MeC6H4)-imidazol-4-yl]methanimine Triclinic P-1 a=7.9767, b=10.9517, c=16.6753; α=80.52°, β=87.05°, γ=89.21° ~56° C–H⋯N, C–H⋯Cl, π–π
(E)-1-(4-Br-C6H4)-N-[1-(4-MeC6H4)-imidazol-4-yl]methanimine Triclinic P-1 a=8.0720, b=10.9334, c=16.8433; α=81.16°, β=86.61°, γ=89.51° ~56° C–H⋯N, C–H⋯Br, π–π
1-(4-Methylphenyl)-1-propanol Not reported O–H⋯O, van der Waals

Key Observations :

  • The dihedral angle between aryl rings (~56° in compounds) suggests significant molecular twist, a feature likely shared by the target compound due to steric hindrance from its 4-methylphenyl and phenyl groups. This twist influences packing efficiency and solubility .
  • Unlike 1-(4-Methylphenyl)-1-propanol (), which forms O–H⋯O hydrogen bonds, the target compound’s β-lactam ring and piperidinomethyl group may prioritize C–H⋯N or N–H⋯O interactions, altering crystallinity and thermal stability .
Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Key Properties

Compound Key Substituents Molecular Weight (g/mol) Predicted Solubility Stability Notes
Target compound 4-MePh, Ph, piperidinomethyl ~350 (estimated) Low (lipophilic) β-lactam ring strain increases reactivity
Imidazole-4-imines () 4-MePh, 4-X-Ph (X = Cl, Br) ~300–350 Moderate Halogen substituents enhance intermolecular interactions
1-(4-Methylphenyl)-1-propanol 4-MePh, hydroxyl ~150 High (polar OH group) Alcohol group improves aqueous solubility

Key Observations :

  • The β-lactam ring ’s inherent strain may render the target compound more reactive toward nucleophiles (e.g., hydrolysis) than the stable imine or alcohol analogs .
  • 4-Methylphenyl substituents universally contribute to low solubility across analogs, but the phenyl group at position 4 in the target compound may exacerbate this via π-π stacking .
Methodological Considerations in Structural Analysis
  • Crystallographic software like SHELX and WinGX/ORTEP (–3) are critical for resolving subtle structural differences in analogs. For instance, SHELXL’s refinement capabilities could elucidate the target compound’s anisotropic displacement parameters, while ORTEP visualizes its molecular geometry .
  • The absence of reported crystal data for the target compound underscores the need for experimental studies using these tools to validate hypothesized interactions and packing motifs.

Biological Activity

The compound 1-(4-Methylphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone , also known as a derivative of azetidinone, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2OC_{20}H_{24}N_2O. The compound features a piperidine ring, which is significant for its interaction with various biological targets.

Table 1: Basic Properties

PropertyValue
Molecular Weight312.42 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound act primarily as dopamine transporter (DAT) inhibitors . This mechanism is crucial in the context of neuropharmacology, particularly in the treatment of disorders such as Parkinson's disease and cocaine addiction.

  • Dopamine Reuptake Inhibition : The compound exhibits significant inhibitory effects on dopamine reuptake, which can enhance dopaminergic signaling in the brain. This property is analogous to that of certain stimulant drugs but may offer a different side effect profile.
  • Potential Neuroprotective Effects : Preliminary studies suggest that derivatives of azetidinones can promote neuroprotection through the modulation of neurotrophic factors such as NGF (nerve growth factor).

Study 1: Dopamine Transporter Inhibition

A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed K(i) values indicating strong binding affinity to DAT. For example, a closely related compound demonstrated K(i) values of 11 nM for DAT binding and 55 nM for dopamine reuptake inhibition, suggesting high potency as a DAT inhibitor .

Study 2: Behavioral Pharmacology

In behavioral pharmacological testing, compounds with structural similarities increased locomotor activity in mice, mimicking some effects of cocaine but lacking its discriminative stimulus effects in rats. This indicates potential therapeutic applications without the full spectrum of stimulant side effects .

Toxicological Profile

While exploring the benefits, it is crucial to consider the toxicological aspects. The European Chemicals Agency (ECHA) notes that similar compounds can be very toxic to aquatic life and may pose risks regarding fertility and developmental toxicity .

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